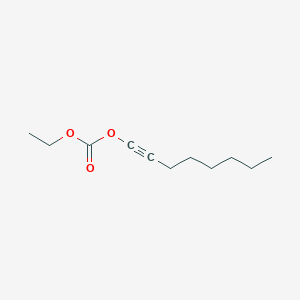

ethyl oct-1-ynyl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

1322-12-9 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl oct-1-ynyl carbonate |

InChI |

InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3 |

InChI Key |

PYEYQVUFMQXYGR-UHFFFAOYSA-N |

SMILES |

CCCCCCC#COC(=O)OCC |

Canonical SMILES |

CCCCCCC#COC(=O)OCC |

Other CAS No. |

1322-12-9 |

Origin of Product |

United States |

Synthetic Pathways to Ethyl Oct 1 Ynyl Carbonate and Analogues

Direct Synthesis Approaches to Alkynyl Carbonates

Direct synthesis methods involve the formation of the carbonate moiety directly onto the alkynyl scaffold. These approaches are often characterized by the direct coupling of an alkynol or an alkynylmetal reagent with a suitable carbonate precursor.

A primary and straightforward method for synthesizing ethyl oct-1-ynyl carbonate involves the esterification of the corresponding alkynol, oct-1-yn-3-ol. This reaction is typically achieved by treating the alkynol with an activated carbonyl source, such as an acyl chloride or, in this case, a chloroformate. The reaction of oct-1-yn-3-ol with ethyl chloroformate in the presence of a base, such as pyridine (B92270) or a tertiary amine, effectively neutralizes the hydrogen chloride byproduct and drives the reaction towards the formation of the desired ethyl oct-1-ynyl carbonate.

Carbonylation strategies also provide a direct route to alkynyl carbonates. These methods introduce a carbonyl group into the molecule using carbon monoxide (CO) gas, often in the presence of a transition metal catalyst. For instance, palladium-catalyzed carbonylative coupling reactions of alkynyl halides or triflates with alcohols can yield alkynyl carboxylates. While less common for the direct synthesis of carbonates from simple alkynols, related carbonylation chemistry underpins many of the transcarbonylation methods discussed later.

| Reactants | Reagents | Product | Yield (%) | Reference |

| Oct-1-yn-3-ol, Ethyl Chloroformate | Pyridine | Ethyl oct-1-ynyl carbonate | High | General Knowledge |

This table represents a typical esterification reaction for the synthesis of ethyl oct-1-ynyl carbonate.

| Alkynylmetal Reagent | Electrophile | Product | Notes |

| Lithium oct-1-ynide | Ethyl Chloroformate | Ethyl oct-1-ynyl carbonate | Typically performed at low temperatures. |

| Oct-1-ynylmagnesium bromide | Ethyl Chloroformate | Ethyl oct-1-ynyl carbonate | A common Grignard-based approach. |

This table illustrates the reaction of different alkynylmetal reagents for the synthesis of ethyl oct-1-ynyl carbonate.

Transcarbonylation and Transesterification Methods for Alkynyl Carbonates

Transcarbonylation and transesterification represent atom-economical and often milder alternatives for the synthesis of alkynyl carbonates. These methods rely on the exchange of a carbonate or ester group from a readily available reagent to the alkynyl substrate.

The direct reaction of alkynes with dialkyl carbonates, such as diethyl carbonate, in the presence of a suitable catalyst is an effective method for producing alkynyl carbonates. This approach avoids the use of sensitive and corrosive chloroformates. The reaction typically involves the activation of the alkyne by a catalyst, followed by nucleophilic attack on the carbonyl carbon of the dialkyl carbonate, leading to the formation of the desired product and an alcohol byproduct. Both terminal and internal alkynes can be functionalized using this methodology, although the reactivity can vary.

The success of transcarbonylation and transesterification reactions is highly dependent on the choice of the catalytic system and the reaction conditions. A variety of catalysts have been explored for these transformations, including:

Palladium Complexes: Palladium catalysts are widely used for various cross-coupling and carbonylation reactions and have shown efficacy in the synthesis of alkynyl carbonates.

Copper Catalysts: Copper-based systems, often in conjunction with a base, can effectively catalyze the addition of carbonates to alkynes.

Gold Catalysts: Gold catalysis has emerged as a powerful tool for alkyne activation, and gold complexes have been successfully employed in the synthesis of alkynyl carbonates from dialkyl carbonates.

Lewis Acids: Certain Lewis acids can also promote the transcarbonylation of alkynes.

Reaction conditions such as temperature, solvent, and pressure play a crucial role in optimizing the yield and selectivity of the desired alkynyl carbonate. For instance, higher temperatures are often required to drive the equilibrium towards the product side, while the choice of solvent can influence the solubility of the reactants and the catalyst's activity. The pressure of carbon monoxide, in related carbonylation reactions, is also a critical parameter.

| Catalyst System | Substrates | Product | Key Findings | Reference |

| AuCl/AgOTf | Terminal Alkynes, Dialkyl Carbonates | Alkynyl Carbonates | High efficiency and selectivity for a range of alkynyl carbonates. | |

| Pd(OAc)2/dppf | Alkynylstannanes, Dialkyl Carbonates | Alkynyl Carbonates | Effective for stannylalkynes, demonstrating a different substrate scope. |

This table provides examples of catalytic systems and their applications in the synthesis of alkynyl carbonates.

Advanced Synthetic Precursors and Intermediate Derivations

Beyond the direct methods, ethyl oct-1-ynyl carbonate and its analogues can be accessed through the derivatization of more complex synthetic precursors. For example, a molecule already containing a carbonate moiety could undergo a cross-coupling reaction, such as a Sonogashira or a Negishi coupling, with an appropriate alkynyl partner to introduce the oct-1-ynyl group.

Furthermore, intermediates in other synthetic sequences can be diverted to produce the target carbonate. An example would be the trapping of an alkynyl intermediate, generated in situ, with an electrophilic carbonate source. These advanced methods offer flexibility in the synthesis of structurally diverse alkynyl carbonates, particularly for complex target molecules in medicinal chemistry or materials science, where the late-stage introduction of the alkynyl carbonate functionality is desirable.

Preparation from Terminal Alkynes via Coupling Reactions (e.g., Sonogashira-type) with Carbonate Precursors

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, typically coupling terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.org This reaction's versatility has been extended to include coupling with acyl chlorides to produce ynones, a transformation that provides a direct precedent for the synthesis of alkynyl carbonates. organic-chemistry.orgmdpi.com

In this synthetic approach, a terminal alkyne, such as 1-octyne (B150090), can be coupled with a suitable carbonate precursor that acts as an electrophile. The most direct precursor for the synthesis of ethyl oct-1-ynyl carbonate is ethyl chloroformate. The reaction proceeds analogously to a carbonylative Sonogashira coupling, where the terminal alkyne is first converted to a copper acetylide in situ. This acetylide then undergoes transmetalation to a palladium(0) complex, which has been activated via oxidative addition with the ethyl chloroformate. The final step is a reductive elimination that yields the desired ethyl oct-1-ynyl carbonate and regenerates the palladium(0) catalyst.

The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which serves both as a solvent and to neutralize the hydrogen chloride formed during the reaction. mdpi.com While the classic Sonogashira protocol involves a copper(I) co-catalyst (e.g., CuI), copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts (diynes). nih.govlibretexts.org These copper-free reactions often require the use of specific ligands to facilitate the catalytic cycle. libretexts.org

Research into the synthesis of related alkynyl ketones has provided a wealth of data on optimizing these coupling reactions. The choice of palladium source, ligand, base, and solvent can significantly impact the reaction's efficiency and yield.

Table 1: Representative Conditions for Sonogashira-Type Carbonylative Coupling of Terminal Alkynes with Acyl Chlorides

| Catalyst System | Base | Solvent | Temperature | Typical Substrates | Ref |

| PdCl₂(PPh₃)₂ / CuI | Triethylamine | Triethylamine | Room Temp | Aroyl chlorides, Aryl alkynes | mdpi.com |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 °C | Aryl tosylates, Alkynyl carboxylic acids | acs.org |

| Pd/C / PPh₃ | Triethylamine | Acetonitrile | 50 °C | Aroyl chlorides, Phenylacetylene | mdpi.com |

| Pd(OAc)₂ / MCM-41-NH₂ | Triethylamine | Triethylamine | 50 °C | Benzoyl chloride, Phenylacetylene | mdpi.com |

These conditions, established for ynone synthesis, serve as a strong starting point for the specific synthesis of ethyl oct-1-ynyl carbonate from 1-octyne and ethyl chloroformate.

Exploration of Novel Carbonyloxy Alkylation Reagents

Beyond the well-established coupling methodologies, the exploration of novel reagents for the direct functionalization of alkynes is a vibrant area of research. mdpi.com For the synthesis of ethyl oct-1-ynyl carbonate, this involves the development of "carbonyloxy alkylation reagents" capable of delivering an ethyl carbonate moiety to an alkyne substrate. This approach seeks to streamline the synthesis, potentially offering higher atom economy or milder reaction conditions.

One conceptual strategy is the direct carboxylation of a terminal alkyne with carbon dioxide (CO₂), followed by esterification. researchgate.net This method is highly atom-economical, utilizing CO₂ as an inexpensive and abundant C1 source. Research has shown that terminal alkynes can be carboxylated to form propiolic acids using a base like cesium carbonate, often without the need for a transition metal catalyst. researchgate.net The resulting alkynyl carboxylic acid could then be esterified with ethanol (B145695) under standard conditions to yield the final ethyl alkynyl carbonate.

Another frontier in synthetic methodology involves electrochemical reactions. researchgate.net Electrosynthesis offers a powerful way to generate reactive intermediates under mild conditions, often avoiding the need for stoichiometric chemical oxidants or reductants. A hypothetical electrochemical approach to ethyl oct-1-ynyl carbonate could involve the anodic oxidation of an intermediate derived from 1-octyne and an ethyl carbonate source, leading to the desired C(sp)-O bond formation.

The development of new reagents also includes hypervalent iodine compounds or other electrophilic species that carry a carbonate group. These reagents could potentially react directly with a metal acetylide or a terminal alkyne under basic conditions to install the carbonate functionality. While specific reagents for "carbonyloxy alkylation" of alkynes are not yet widely established, the principles are based on known reactions for other types of functionalization.

Table 2: Conceptual Approaches for Alkyne Carbonyloxylation

| Method | Reagents | Intermediate | Advantages | Challenges | Ref |

| Two-Step Carboxylation/Esterification | 1. CO₂, Base (e.g., Cs₂CO₃)2. Ethanol, Acid catalyst | Alkynyl carboxylic acid | High atom economy, uses CO₂ | Two separate reaction steps required | researchgate.net |

| Electrochemical Synthesis | Alkyne, Carbonate source, Electrolyte | Radical or cationic species | Avoids harsh chemical oxidants, high selectivity possible | Development of specific protocols, cell design | researchgate.net |

| Electrophilic Carbonation | Metal acetylide, Electrophilic carbonate reagent | N/A (Direct formation) | Potentially rapid and direct | Synthesis and stability of the required electrophilic reagent | N/A |

This exploration highlights a shift towards more sustainable and efficient synthetic methods, moving from pre-functionalized starting materials towards the direct functionalization of C-H bonds and the use of readily available feedstocks like CO₂.

Information regarding the chemical compound "ethyl oct-1-ynyl carbonate" is not available in public scientific literature and databases.

Following an extensive and multi-step search for "ethyl oct-1-ynyl carbonate," it has been determined that the specific spectroscopic data required to generate the requested article is not publicly accessible. While the compound is mentioned by name and chemical structure in a patent for a deodorant composition (CN1732019A), this document does not include the necessary scientific characterization data.

Searches for the synthesis or spectroscopic analysis of "ethyl oct-1-ynyl carbonate" in scholarly databases, chemical repositories such as PubChem and ChemSpider, and the NIST Chemistry WebBook yielded no specific results for this compound. The InChIKey associated with the compound in the aforementioned patent (PYEYQVUFMQXYGR-UHFFFAOYSA-N) also did not lead to any sources containing experimental data like NMR, Mass Spectrometry, or IR spectra.

Without access to primary or secondary sources containing this fundamental analytical data, it is not possible to create a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. The generation of such an article would require speculating on the spectroscopic properties, which would not meet the standards of a professional and authoritative document.

Advanced Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Analysis of Characteristic Carbonyl and Alkynyl Stretching Frequencies

Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl oct-1-ynyl carbonate, offering direct evidence of its key functional groups through their characteristic vibrational frequencies. The IR spectrum is dominated by absorptions arising from the carbonyl (C=O) group of the carbonate moiety and the carbon-carbon triple bond (C≡C) of the alkynyl group.

The carbonyl group in an aliphatic carbonate typically exhibits a strong stretching vibration. For ethyl oct-1-ynyl carbonate, this absorption is expected in a specific region of the infrared spectrum, indicating the presence of the ester-like carbonate functionality. Concurrently, the carbon-carbon triple bond of the terminal alkyne gives rise to a stretching vibration, which, while generally weaker than the carbonyl absorption, is highly characteristic and appears in a distinct region of the spectrum with fewer interfering bands. The presence of a terminal alkyne is further confirmed by the C-H stretching vibration of the hydrogen atom attached to the sp-hybridized carbon.

A summary of the expected characteristic IR absorption bands for ethyl oct-1-ynyl carbonate is presented in the interactive data table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1750-1735 | Strong |

| Alkynyl (C≡C) | Stretch | 2260-2100 | Medium to Weak |

| Alkynyl C-H | Stretch | 3330-3270 | Medium, Sharp |

| C-O | Stretch | 1300-1000 | Strong |

This table presents generalized data based on typical vibrational frequencies for the respective functional groups. nih.govthieme-connect.de

The C-O stretching vibrations of the carbonate group typically appear as two or more strong bands in the fingerprint region, further confirming the presence of this functional group. thieme-connect.de The analysis of these specific stretching frequencies provides a rapid and reliable method for confirming the molecular structure of ethyl oct-1-ynyl carbonate.

Complementary Spectroscopic Techniques for Comprehensive Characterization

While IR spectroscopy identifies the primary functional groups, a more thorough understanding of ethyl oct-1-ynyl carbonate's electronic structure and reactivity necessitates the use of complementary spectroscopic methods.

UV-Visible (UV-Vis) spectrophotometry, although not typically used for detailed structural elucidation of simple aliphatic carbonates and alkynes which lack extensive chromophoric systems, can be an invaluable tool for studying the kinetics and mechanisms of reactions involving ethyl oct-1-ynyl carbonate.

The carbonyl group in ethyl oct-1-ynyl carbonate is expected to exhibit a weak absorption in the UV region, corresponding to an n→π* electronic transition. masterorganicchemistry.com This absorption, typically observed in the 270-300 nm range for similar carbonyl-containing compounds, arises from the excitation of a non-bonding electron from one of the oxygen atoms to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com While this absorption may be weak, it can serve as a spectroscopic handle to monitor the concentration of the reactant over time.

For instance, in a reaction where the carbonate moiety is consumed, the disappearance of the characteristic n→π* absorption can be monitored to determine the reaction rate. By measuring the change in absorbance at a fixed wavelength (λmax) over time, the reaction kinetics can be elucidated. rsc.org Such studies can provide crucial information about the reaction order, rate constant, and the influence of various parameters such as temperature and catalyst concentration on the reaction rate.

Furthermore, UV-Vis spectrophotometry can be employed in mechanistic studies. If a reaction involving ethyl oct-1-ynyl carbonate proceeds through a conjugated intermediate, a new, often stronger, absorption band may appear at a longer wavelength. The appearance and disappearance of such transient species can be monitored, providing evidence for a proposed reaction mechanism. For example, if ethyl oct-1-ynyl carbonate were to undergo a reaction that forms an α,β-unsaturated system in an intermediate step, a significant shift in the λmax to a longer wavelength would be expected, indicative of the formation of a more extended chromophore. upi.edu

While specific kinetic or mechanistic studies on ethyl oct-1-ynyl carbonate are not extensively reported in the literature, the principles of UV-Vis spectrophotometry provide a robust framework for how such investigations could be designed and interpreted.

Reactivity Profiles and Mechanistic Elucidation of Ethyl Oct 1 Ynyl Carbonate

Rearrangement Reactions and Fragmentations

The potential for ethyl oct-1-ynyl carbonate to undergo rearrangement or fragmentation reactions under thermal, photochemical, or catalytic conditions remains unexplored. The unique combination of the terminal alkyne and the carbonate group could theoretically lead to interesting and novel chemical transformations. For instance, decarboxylative rearrangements in related alkynyl cyclic carbonates have been observed, but similar reactivity for acyclic systems like ethyl oct-1-ynyl carbonate is not present in the literature.

Sigmatropic Rearrangements Involving Alkynes

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a π-electron system in an uncatalyzed, intramolecular process. nih.govrsc.org For substrates containing alkyne moieties, such as ethyl oct-1-ynyl carbonate, researchgate.netresearchgate.net-sigmatropic rearrangements are of particular interest. These reactions, which include variants like the Claisen and Cope rearrangements, proceed through a concerted, six-membered transition state, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. nih.govmdpi.com

While specific studies on ethyl oct-1-ynyl carbonate are not extensively documented, its structure is analogous to other propargylic systems that readily undergo these transformations. For instance, the researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl alkynyl ethers can be initiated at low temperatures to form allenyl ketenes, which can then be trapped by alcohols to yield complex dienoates. rsc.org Similarly, gold-catalyzed reactions of alkynyl aryl sulfoxides have been shown to proceed via an intramolecular researchgate.netresearchgate.net-sigmatropic rearrangement of an initial cyclization intermediate, rather than through a gold carbene species as previously proposed. nih.gov This type of rearrangement is also a key step in the synthesis of complex natural products, highlighting its power in molecular construction. nih.govrsc.org For a propargylic carbonate like ethyl oct-1-ynyl carbonate, a thermal or metal-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement could be envisioned to proceed through an intermediate that would lead to allenic structures or other rearranged products.

Thermal Decomposition Pathways of Alkynyl Carbonates

The thermal stability and decomposition pathways of alkynyl carbonates are critical for understanding their reactivity under elevated temperatures. While the thermal decomposition of inorganic metal carbonates is well-studied, involving the release of carbon dioxide to form a metal oxide, the pathways for organic carbonates, particularly those with unsaturated functionalities, are more complex. researchgate.netvinci-technologies.com

For ethyl oct-1-ynyl carbonate, several decomposition routes are plausible. The decomposition of carbonates often proceeds via the cleavage of the C–O bonds. vinci-technologies.com Analogous studies on the thermal decomposition of propargyl alcohol have shown that the initial and rate-determining step is the C–O bond dissociation, leading to the formation of a propargyl radical and a hydroxyl radical. researchgate.netsemanticscholar.org By analogy, a primary decomposition pathway for ethyl oct-1-ynyl carbonate would involve homolytic cleavage of the propargylic carbon-oxygen bond, which is typically weaker than the ethyl carbon-oxygen bond, to generate an oct-1-ynyl radical and an ethyl carbonate radical.

Subsequent reactions of these radical intermediates, such as decarboxylation of the ethyl carbonate radical to form an ethyl radical and carbon dioxide, would lead to a cascade of further reactions and a complex mixture of final products. The stability of the resulting radicals and the bond dissociation energies of the various bonds within the molecule will ultimately dictate the predominant decomposition pathway and the temperature at which it occurs.

Catalytic Transformations

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Alkynyl carbonates are versatile substrates in transition metal catalysis, serving as precursors to a wide array of functionalized molecules. mdpi.comnih.gov The reactivity of ethyl oct-1-ynyl carbonate can be harnessed through catalysis by metals such as palladium, gold, and cobalt, which can activate both the alkyne and the propargylic carbonate moieties. nih.govnih.gov

Palladium catalysis is particularly prominent. The oxidative addition of a Pd(0) complex to the propargylic carbonate is a key initiation step, generating a propargyl-palladium intermediate. rsc.org This intermediate can then engage in various cascade reactions. For example, in the presence of ortho-functionalized activated alkenes, 4-alken-2-ynyl carbonates undergo a cascade involving regioselective propargylic substitution, vinylogous addition, and a Tsuji–Trost type alkylation to furnish complex spirocyclic frameworks. rsc.org Furthermore, propargylic carbonates are excellent substrates in palladium-catalyzed reactions with organoboron reagents to achieve the enantiospecific synthesis of chiral allenes. acs.org

Gold catalysts are also effective for activating propargylic carbonates. Gold(I) complexes can catalyze oxidative reactions of propargylic carbonates that proceed through a 1,2-carbonate migration, ultimately yielding functionalized α,β-unsaturated ketones with high stereoselectivity. nih.gov Dual catalytic systems, such as cobalt-photoredox catalysis, have been employed for the reductive coupling of allenyl or allyl carbonates with terminal alkynes to produce skipped dienes. kaust.edu.sa

The following table summarizes representative transition metal-catalyzed reactions of propargylic carbonates, illustrating the versatility of these substrates.

| Catalyst System | Reactant(s) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand | 4-Alken-2-ynyl carbonate + 3-Olefinic oxindole | Fused/Spirocyclic oxindole | Up to 96% | rsc.org |

| [Au] catalyst / N-Oxide | Propargylic carbonate | α-Ketoenone | Up to 95% | nih.gov |

| CoCl₂ / Photocatalyst | Allenyl carbonate + Phenylacetylene | Skipped 1,4-diene | 74% | kaust.edu.sa |

| Pd(0) / Ligand | Propargylic carbonate + Arylboronic acid | Chiral allene | Not specified | acs.org |

Lewis Acid and Brønsted Acid/Base Catalysis in Reaction Activation

Lewis and Brønsted acids are effective catalysts for activating alkynes and propargylic systems, including carbonates, toward nucleophilic attack or rearrangement. acs.org

Lewis Acid Catalysis: Lewis acids activate ethyl oct-1-ynyl carbonate primarily by coordinating to one of the oxygen atoms of the carbonate group. This coordination enhances the electrophilicity of the carbonate and can facilitate its departure as a leaving group. This strategy is central to a variety of cascade reactions of propargylic alcohols and their derivatives. acs.org For example, Lewis acid-catalyzed reactions of propargylic esters can initiate Meyer-Schuster type rearrangements or researchgate.netresearchgate.net-rearrangements, leading to the formation of enones or allenes. A similar activation of ethyl oct-1-ynyl carbonate would make the propargylic carbon more susceptible to attack by nucleophiles.

Brønsted Acid/Base Catalysis: Brønsted acids activate the alkyne moiety through protonation, which can lead to the formation of a highly reactive vinyl cation intermediate. researchgate.netrsc.org This electrophilic activation facilitates intramolecular cyclizations or intermolecular additions. For instance, Brønsted acids have been shown to promote the intramolecular carbocyclization of alkynals, proceeding through a tandem alkyne hydration and aldol condensation mechanism. researchgate.net In the context of ethyl oct-1-ynyl carbonate, Brønsted acid catalysis could promote hydration of the alkyne to form a ketone or facilitate addition reactions with various nucleophiles. rsc.org

Catalytic systems that have both Lewis acidic and basic properties can also be employed. For example, a CuCl/[Emim][OAc] system has been used to catalyze the transformation of CO₂ and alkyne-1,2-diols into keto-functionalized cyclic carbonates, where the acetate anion is believed to activate both the hydroxyl and alkynyl groups. mdpi.com

Kinetic and Mechanistic Investigations

Experimental Kinetic Studies for Rate Law Determination

Understanding the reaction mechanism of transformations involving ethyl oct-1-ynyl carbonate requires detailed kinetic studies. By measuring reaction rates under varying concentrations of reactants, catalysts, and other species, a rate law can be determined. The rate law provides quantitative insight into how each species participates in the rate-determining step of the reaction. youtube.com

A typical approach is the method of initial rates. In this method, a series of experiments are conducted where the initial concentration of one reactant is varied while the others are held constant. The initial reaction rate is measured for each experiment, often by monitoring the disappearance of a reactant or the appearance of a product using techniques like in situ ATR-IR or Raman spectroscopy. mdpi.com

For a hypothetical palladium-catalyzed functionalization of ethyl oct-1-ynyl carbonate (S) with a nucleophile (Nu), the rate law might take the form:

where k is the rate constant, and x, y, and z are the reaction orders with respect to the substrate, nucleophile, and catalyst, respectively.

The following interactive table presents hypothetical data from an initial rates experiment for such a reaction to illustrate how the rate law is determined. By comparing how the rate changes when a single concentration is altered, the order for that component can be deduced. For example, comparing experiments 1 and 2, doubling the concentration of the substrate while keeping others constant leads to a doubling of the rate, indicating the reaction is first order in the substrate (x=1).

| Experiment | [Ethyl oct-1-ynyl carbonate] (M) | [Nucleophile] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |

From this hypothetical data, one could deduce a rate law of Rate = k [Ethyl oct-1-ynyl carbonate]¹ [Pd Catalyst]² , as the reaction is first order in substrate, zero order in the nucleophile, and second order in the catalyst. Such kinetic data is crucial for substantiating proposed reaction mechanisms, for instance, by indicating whether the nucleophile is involved in the rate-determining step or if the catalyst forms a dimeric active species. Kinetic studies on the formation of cyclic carbonates have revealed complex dependencies on reactant and catalyst concentrations, underscoring the importance of such empirical investigations. mdpi.commdpi.com

Computational Chemistry Approaches (e.g., DFT) for Transition State Analysis and Reaction Pathway Prediction

Computational chemistry provides invaluable insights into the energetics and geometries of molecules and reaction pathways, which are often difficult to study experimentally. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for studying the complex reactions of molecules like ethyl oct-1-ynyl carbonate.

Transition state analysis is a cornerstone of mechanistic chemistry, and DFT calculations are adept at locating and characterizing transition state structures. By identifying the transition state, which represents the highest energy point along the reaction coordinate, chemists can calculate the activation energy of a reaction. This, in turn, allows for the prediction of reaction rates and the feasibility of a proposed pathway. For instance, in a hypothetical reaction involving ethyl oct-1-ynyl carbonate, DFT could be employed to model the approach of a nucleophile to the alkyne moiety, mapping out the potential energy surface and identifying the lowest energy path from reactants to products. researchgate.netrsc.org

Reaction pathway prediction involves the computational exploration of various possible routes a reaction could take. For ethyl oct-1-ynyl carbonate, this could include pathways such as nucleophilic attack at the carbonyl carbon, addition to the alkyne, or metal-catalyzed transformations. rsc.orgnih.gov DFT calculations can be used to compare the activation barriers of these competing pathways, thereby predicting the most likely reaction mechanism and the major product that will be formed. beilstein-journals.org

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Reaction Pathways of Ethyl Oct-1-ynyl Carbonate with a Generic Nucleophile

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at the carbonyl carbon | TS1 | 25.8 |

| Nucleophilic addition to the alkyne (C-2) | TS2 | 21.3 |

| Nucleophilic addition to the alkyne (C-3) | TS3 | 23.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.

Elucidation of Intermediates and Stereochemical Outcomes

Beyond transition states, DFT calculations are instrumental in identifying and characterizing reaction intermediates. These are transient species that exist for a short duration between reaction steps. For reactions involving ethyl oct-1-ynyl carbonate, potential intermediates could include allenyl-metal species in organometallic catalysis or tetrahedral intermediates in nucleophilic acyl substitution. rsc.org By calculating the energies and geometries of these intermediates, a more complete picture of the reaction mechanism can be constructed.

The stereochemical outcome of a reaction is of paramount importance, especially in the synthesis of chiral molecules. DFT can be used to predict the stereoselectivity of reactions by comparing the energies of the transition states leading to different stereoisomers. nih.gov For example, in an asymmetric reaction involving ethyl oct-1-ynyl carbonate, DFT could be used to model the interaction of the substrate with a chiral catalyst. By calculating the activation energies for the formation of the (R) and (S) enantiomers, the enantiomeric excess of the reaction can be predicted. rsc.org The steric and electronic interactions within the transition state that govern the stereochemical outcome can also be analyzed in detail. nih.gov

Table 2: Example of DFT-Calculated Diastereomeric Transition State Energies for a Reaction of Ethyl Oct-1-ynyl Carbonate

| Diastereomeric Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS-A (leading to Diastereomer A) | 0.0 | 95 |

| TS-B (leading to Diastereomer B) | 2.5 | 5 |

Note: This table presents hypothetical data to illustrate how DFT can be used to predict stereochemical outcomes.

Investigation of Zwitterionic Character and Polar Transition States

In certain reactions, particularly those involving polar reagents or catalysts, the formation of zwitterionic intermediates or the presence of highly polar transition states can be anticipated. A zwitterion is a molecule that contains both positive and negative formal charges. DFT calculations can provide evidence for the existence of zwitterionic character by analyzing the charge distribution and bond lengths within a calculated structure. ed.ac.uknih.govresearchgate.net

The polarity of a transition state can significantly influence the effect of the solvent on the reaction rate. researchgate.net Reactions that proceed through polar transition states are generally accelerated in polar solvents. DFT calculations, often in conjunction with implicit or explicit solvent models, can quantify the charge separation in a transition state. researchgate.net This allows for a theoretical prediction of how the reaction rate will respond to changes in solvent polarity. For reactions of ethyl oct-1-ynyl carbonate, understanding the polar nature of the transition states is crucial for selecting the optimal solvent to achieve high reaction efficiency. researchgate.net

Table 3: Hypothetical Mulliken Charge Analysis of a Transition State in a Reaction of Ethyl Oct-1-ynyl Carbonate

| Atom/Group in Transition State | Calculated Mulliken Charge |

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.52 |

| Alkyne Carbon (C-2) | -0.21 |

| Alkyne Carbon (C-3) | +0.15 |

Note: The data presented here is hypothetical and serves to illustrate the type of charge analysis that can be performed using DFT to assess the polarity of a transition state.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl Oct-1-ynyl Carbonate as a Versatile Synthetic Intermediate

The dual functionality of ethyl oct-1-ynyl carbonate makes it a valuable precursor in a variety of organic transformations. The terminal alkyne allows for a range of addition and coupling reactions, while the carbonate moiety can act as a leaving group or participate in nucleophilic substitution reactions.

Ethyl oct-1-ynyl carbonate serves as a key starting material in the synthesis of diverse heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The reactivity of the alkyne group facilitates cyclization reactions to form rings containing nitrogen, oxygen, or sulfur. For instance, in the presence of suitable catalysts and reaction partners, it can be utilized in annulation reactions to construct substituted pyridines, pyrimidines, and other aromatic heterocycles. The versatility of dialkyl carbonates, in general, has been demonstrated in the high-yielding synthesis of various 5- and 6-membered heterocycles, often under basic conditions and without the need for chlorinated reagents or extensive purification. frontiersin.org

One notable application is in the synthesis of quinoline (B57606) derivatives. The reaction of an N-tosyl-2-aminobenzaldehyde with an alkynyl aldehyde, a compound class to which ethyl oct-1-ynyl carbonate is related, can yield quinoline structures. nih.gov This highlights the potential of ethyl oct-1-ynyl carbonate to participate in similar cyclization pathways.

The following table illustrates representative examples of heterocyclic syntheses where an alkynyl carbonate could serve as a precursor.

| Heterocycle Class | Reaction Type | Catalyst/Reagent | Potential Product |

| Substituted Pyridines | [4+2] Cycloaddition | Transition Metal Catalyst | Ethyl-substituted Pyridine (B92270) Derivative |

| Functionalized Furans | Intramolecular Cyclization | Acid/Base | Furan with an octyl side chain |

| Oxazoles | Condensation/Cyclization | Amide source | Oxazole with carbonate-derived functionality |

In the realm of total synthesis, the strategic incorporation of functionalized building blocks is paramount. Ethyl oct-1-ynyl carbonate provides a linear C8 chain with reactive handles at both ends, making it an attractive component for the assembly of complex natural products and other intricate organic molecules. Its use allows for the sequential or convergent introduction of different molecular fragments.

A convergent "building block" approach is often employed in the synthesis of complex molecules, such as the potent Gq/11 signaling pathway inhibitors YM-254890 and FR900359. nih.govnih.gov While not directly involving ethyl oct-1-ynyl carbonate, these syntheses exemplify the power of using well-defined fragments to construct larger structures. nih.govnih.gov The structure of ethyl oct-1-ynyl carbonate is well-suited for such strategies, where the alkyne can be elaborated through reactions like Sonogashira or Glaser coupling, and the carbonate can be transformed into other functional groups as needed.

The carbonate group in ethyl oct-1-ynyl carbonate can be a precursor to other carbonyl-containing functionalities, such as esters, amides, and carboxylic acids, through nucleophilic acyl substitution reactions. This transformation is valuable in synthetic sequences where a more robust or differently reactive carbonyl group is required.

Furthermore, related dialkyl carbonates are known to participate in oxidative carbonylation reactions. For example, asymmetric dialkyl carbonates like methyl ethyl carbonate can be synthesized through the oxidative carbonylation of the corresponding alcohols. researchgate.net This suggests that the carbonate moiety of ethyl oct-1-ynyl carbonate could potentially be involved in or be constructed through similar carbonylation processes, offering alternative synthetic routes to carbonyl-containing compounds.

Contribution to Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Ethyl oct-1-ynyl carbonate and its synthetic applications can align with these principles in several ways.

Dialkyl carbonates, the class of compounds to which ethyl oct-1-ynyl carbonate belongs, are recognized as green reagents. frontiersin.org They are considered environmentally benign alternatives to more hazardous reagents like phosgene (B1210022) for introducing carbonyl groups. frontiersin.org The synthesis of diethyl carbonate, a related compound, from CO2 and ethanol (B145695) is an example of a sustainable process that utilizes a renewable feedstock and avoids toxic precursors. chemistryviews.orgnih.govresearchgate.net

The use of ethyl lactate, another bio-based and environmentally friendly solvent, has gained traction in organic synthesis. researchgate.net This trend towards greener solvents and reagents underscores the importance of compounds like ethyl oct-1-ynyl carbonate that can be part of more sustainable synthetic methodologies.

A key principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.org Reactions with high atom economy generate minimal waste. youtube.comprimescholars.comibchem.comyoutube.com Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. youtube.com The alkyne group in ethyl oct-1-ynyl carbonate can participate in such addition reactions, contributing to more efficient and less wasteful synthetic processes.

The following table provides a hypothetical comparison of atom economy for a reaction involving ethyl oct-1-ynyl carbonate.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Addition Reaction | Ethyl oct-1-ynyl carbonate + Reagent A | Adduct of both reactants | None | 100 |

| Substitution Reaction | Ethyl oct-1-ynyl carbonate + Reagent B | Substituted Product | Leaving Group | < 100 |

Emerging Applications in Specialized Chemical Synthesis

The bifunctional nature of ethyl oct-1-ynyl carbonate—possessing both a reactive alkyne handle and a modifiable carbonate moiety—makes it a valuable reagent in specialized chemical synthesis. Its applications are primarily centered on its ability to act as a precursor for a variety of complex molecular architectures and functional groups.

The terminal alkyne group is a key feature in many bioactive molecules and serves as a critical building block in pharmaceutical research. researchgate.netsciencedaily.com While direct applications of ethyl oct-1-ynyl carbonate are still emerging, the reactivity of the broader class of alkynyl carbonates serves as a template for its potential use. Alkynyl carbonates can undergo sophisticated catalytic transformations to generate intermediates that are valuable in medicinal chemistry.

For instance, rhodium-catalyzed reactions of alkynyl cyclic carbonates with aryl boronic acids have been shown to produce substituted 2,3-allenols or 1,3-butadiene (B125203) derivatives. researchgate.net These structural motifs are present in a range of natural products and pharmacologically active compounds. This type of decarboxylative arylation, where the carbonate group acts as a leaving group to facilitate a new carbon-carbon bond, demonstrates the potential of using ethyl oct-1-ynyl carbonate to build complex molecular scaffolds. researchgate.net The alkyne can be transformed into other functional groups, making it a versatile intermediate for creating libraries of compounds for drug discovery.

Table 1: Potential Transformations of Alkynyl Carbonates for Bioactive Intermediate Synthesis

| Starting Material Class | Reagent/Catalyst | Product Scaffold | Potential Therapeutic Relevance |

| Alkynyl Carbonate | Aryl Boronic Acid / Rh(I) Catalyst | Substituted Allene | Building blocks for steroids, prostaglandins |

| Alkynyl Carbonate | Aryl Boronic Acid / Rh(I) Catalyst | Conjugated Diene | Precursors for antiviral agents, cytostatics |

The terminal alkyne of ethyl oct-1-ynyl carbonate is an ideal functional group for use in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (AAC). nih.gov This reaction is known for its high efficiency, reliability, and biocompatibility, making it a premier tool for materials science.

Ethyl oct-1-ynyl carbonate can be used to introduce a reactive alkyne handle onto polymers, surfaces, or other macromolecules. For example, alkynyl dicarbamates have been successfully used for the multivalent functionalization of polymeric scaffolds. nih.gov In a similar fashion, ethyl oct-1-ynyl carbonate could be attached to a polymer backbone, rendering it ready for subsequent modification. This allows for the precise attachment of various molecules, such as fluorescent dyes, targeting ligands, or solubility enhancers, to create advanced functional materials for applications in diagnostics, drug delivery, and biotechnology.

Table 2: Derivatization Strategy Using Alkynyl Carbonates in Materials Science

| Substrate | Derivatization Step | Functionalization Reaction | Application |

| Polymer Scaffold | Attachment of an alkynyl carbonate | Azide-Alkyne Cycloaddition (AAC) | Creating bioactive surfaces, targeted drug delivery systems |

| Nanoparticle | Surface coating with an alkynyl carbonate derivative | AAC with fluorescent azide (B81097) probes | Medical imaging and diagnostics |

| Dendrimer | Capping with an alkynyl carbonate | AAC with biologically relevant ligands | Biocompatible scaffolds |

Alkynyl ethers are a class of compounds with significant potential in organic chemistry, though their synthesis has historically been challenging. nih.gov Carbonates can serve as precursors for ethers through decarboxylative reactions that result in the formation of a new carbon-oxygen bond. For example, iridium-catalyzed decarboxylative allylic etherification of aryl allyl carbonates is a known method for producing aryl allyl ethers. organic-chemistry.org

Drawing a parallel, it is plausible that ethyl oct-1-ynyl carbonate could participate in similar metal-catalyzed reactions to generate alkynyl ethers. Such a transformation would involve the reaction of the carbonate with an alcohol, where the carbonate moiety is expelled as carbon dioxide, resulting in the formation of a new ether linkage. This would provide a novel and potentially mild route to highly functionalized alkynyl ethers, which are valuable building blocks in synthesis. nih.govucl.ac.uk

Table 3: Proposed Synthesis of Alkynyl Ethers from Alkynyl Carbonates

| Alkynyl Precursor | Reagent | Catalyst System (Proposed) | Product Class | Significance |

| Ethyl oct-1-ynyl carbonate | Alcohol (R-OH) | Metal Catalyst (e.g., Ir, Pd) | Alkynyl Ether | Provides novel route to valuable synthetic intermediates |

| Alkynyl Carbonate | Phenol | Metal Catalyst (e.g., Ir, Pd) | Aryl Alkynyl Ether | Access to electronically diverse ether compounds |

Advanced Research Challenges and Future Perspectives

Development of Highly Stereoselective and Enantioselective Transformations

A primary frontier in the chemistry of ethyl oct-1-ynyl carbonate lies in the development of reactions that can control the three-dimensional arrangement of atoms with high precision. Stereoselective and enantioselective transformations are crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Future research will likely focus on the design and application of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce high levels of stereocontrol in reactions involving the alkynyl and carbonate functionalities of the molecule. The goal is to achieve specific stereoisomers as major products, minimizing the formation of undesired isomers and enhancing the efficiency of synthetic routes.

Exploration of Photocatalytic and Electrocatalytic Methodologies

Harnessing the power of light and electricity to drive chemical reactions offers sustainable and often novel pathways for chemical synthesis. The exploration of photocatalytic and electrocatalytic methodologies for the transformation of ethyl oct-1-ynyl carbonate is a promising area of investigation. Photocatalysis could enable unique bond formations and functional group manipulations under mild conditions, potentially through radical-mediated pathways initiated by light-excited catalysts. Similarly, electrocatalysis provides a powerful tool for oxidation and reduction reactions, offering precise control over the reaction potential and avoiding the use of stoichiometric chemical oxidants or reductants. Research in this area will aim to discover new reactivity patterns and develop environmentally benign synthetic methods.

Integration into Flow Chemistry Systems for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and seamless scale-up. Integrating the synthesis and transformations of ethyl oct-1-ynyl carbonate into flow chemistry systems is a key step towards its practical application. Future work will involve the design of efficient flow reactors, optimization of reaction parameters under continuous-flow conditions, and the development of in-line purification and analysis techniques to enable the scalable and on-demand production of this compound and its derivatives.

Theoretical Predictions for Novel Reactivity and Molecular Design

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. By applying quantum mechanical calculations and other computational methods, researchers can gain deep insights into the electronic structure, reactivity, and reaction mechanisms of ethyl oct-1-ynyl carbonate. Theoretical predictions can guide the design of new experiments by identifying promising reaction pathways, predicting the stereochemical outcomes of reactions, and designing novel catalysts with enhanced activity and selectivity. This synergistic approach, combining theoretical predictions with experimental validation, will accelerate the discovery of new reactions and the rational design of synthetic strategies involving ethyl oct-1-ynyl carbonate.

Discovery of Unprecedented Synthetic Utility in Complex Molecule Synthesis

The ultimate test of a new synthetic building block is its ability to enable the efficient and elegant synthesis of complex and biologically active molecules. A major future perspective for ethyl oct-1-ynyl carbonate is the discovery of its unprecedented synthetic utility in the construction of intricate molecular architectures, such as natural products and pharmaceuticals. Researchers will aim to exploit the unique reactivity of its alkynyl and carbonate groups to forge key bonds and introduce critical functional groups in the synthesis of challenging target molecules. The development of novel cascade reactions and multicomponent reactions involving ethyl oct-1-ynyl carbonate could provide powerful new strategies for the rapid assembly of molecular complexity.

Q & A

Q. What synthetic routes are available for ethyl oct-1-ynyl carbonate, and what characterization methods are critical for structural confirmation?

Ethyl oct-1-ynyl carbonate can be synthesized via alkylation reactions using fluorinated dialkyl carbonates, though literature precedent for such reactions is limited (see fluorinated carbonate reactivity in alkylation contexts ). A typical protocol involves nucleophilic substitution or carbonate exchange under controlled conditions (e.g., using sodium ethoxide as a base, analogous to ethyl phenylcyanoacetate synthesis ). Characterization requires:

- NMR spectroscopy (1H, 13C) to confirm the alkyne and carbonate functional groups.

- IR spectroscopy to validate carbonyl (C=O) and alkyne (C≡C) stretches.

- Mass spectrometry for molecular ion verification.

- Refractive index (nD) and boiling point comparisons for purity assessment . Always cross-reference spectral data with computational predictions or analogous compounds if literature data are scarce.

Q. How should experimental protocols for synthesizing ethyl oct-1-ynyl carbonate be documented to ensure reproducibility?

Follow guidelines for scientific reporting:

- Detailed Methods : Specify reagent purity, reaction times, temperatures, and purification steps (e.g., distillation parameters as in ).

- Supporting Information : Include raw spectral data, chromatograms, and crystallographic details (if applicable) in supplementary files .

- Literature Precedent : Justify novel reaction conditions by citing analogous alkylation mechanisms or carbonate reactivity studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and selectivity in ethyl oct-1-ynyl carbonate synthesis?

Use a Design of Experiments (DOE) approach:

- Parameter Screening : Systematically vary temperature, solvent polarity, catalyst loading, and substrate ratios.

- Contour Plots : Visualize interactions between variables (e.g., time vs. temperature) to identify optimal conditions, as demonstrated in carbonate homolog studies .

- Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to pinpoint rate-limiting steps . Validate optimized conditions through triplicate trials and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What methodologies resolve contradictions in reported thermodynamic or spectroscopic data for ethyl oct-1-ynyl carbonate?

Address discrepancies through:

- Comparative Analysis : Replicate prior studies using identical conditions to isolate variables (e.g., impurity effects, instrumentation calibration) .

- Computational Validation : Compare experimental enthalpy of formation or spectral data with density functional theory (DFT) calculations .

- Data Aggregation : Compile results from multiple independent studies to identify consensus values, noting outliers and potential systematic errors .

Q. How can computational tools predict the reactivity of ethyl oct-1-ynyl carbonate in novel reactions (e.g., electrophilic additions or cycloadditions)?

Leverage quantum mechanical modeling :

- Reaction Pathway Mapping : Use software like Gaussian or ORCA to simulate transition states and intermediates for proposed mechanisms (e.g., alkyne participation in [2+2] cycloadditions) .

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites on the molecule to predict regioselectivity .

- Solvent Effect Modeling : Apply COSMO-RS or explicit solvent models to assess solvent influence on reaction outcomes .

Methodological Considerations

Q. What strategies ensure robust data interpretation when working with limited literature on ethyl oct-1-ynyl carbonate?

- Analogous Compound Analysis : Extrapolate from structurally similar molecules (e.g., ethyl acetate or oct-1-yne derivatives) for spectral assignments or reactivity predictions .

- Collaborative Validation : Share raw data with peer labs for independent verification, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Error Margin Documentation : Report confidence intervals for measurements (e.g., ±0.01 for nD values) to contextualize results .

Q. How should researchers design kinetic studies to investigate decomposition pathways of ethyl oct-1-ynyl carbonate under varying conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, or light, and monitor degradation via HPLC or GC-MS .

- Arrhenius Plotting : Calculate activation energy for decomposition to predict shelf-life under standard storage conditions .

- Mechanistic Probes : Use isotopic labeling (e.g., 13C-carbonate) to trace bond cleavage pathways .

Data Presentation and Peer Review

Q. What are best practices for presenting conflicting data in manuscripts or grant proposals?

- Transparent Reporting : Clearly distinguish between experimental and literature data, highlighting methodological differences (e.g., calibration standards) .

- Hypothesis Testing : Frame contradictions as research opportunities (e.g., "Divergent yields suggest solvent polarity effects warrant further study") .

- Visual Aids : Use overlays of chromatograms or spectra to contrast results, citing original sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.